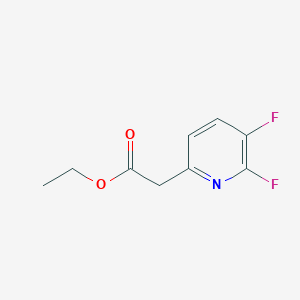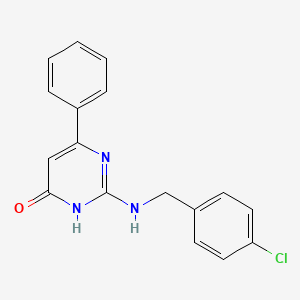
2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
. This method is efficient for synthesizing functionalized azetidines but may require specific reaction conditions, including UV light irradiation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction may produce azetidine derivatives with reduced functional groups.
科学的研究の応用
2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile has several scientific research applications:
作用機序
The mechanism of action of 2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile can be compared with other similar compounds, such as:
Azetidine: A simple four-membered nitrogen-containing heterocycle.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Piperidine: A six-membered nitrogen-containing heterocycle.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
The uniqueness of this compound lies in its specific structural features and the presence of both azetidine and phenylacetonitrile moieties, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
2-[azetidin-3-yl(methyl)amino]-2-phenylacetonitrile |
InChI |
InChI=1S/C12H15N3/c1-15(11-8-14-9-11)12(7-13)10-5-3-2-4-6-10/h2-6,11-12,14H,8-9H2,1H3 |
InChIキー |
BSDDXIVZODGZOT-UHFFFAOYSA-N |
正規SMILES |
CN(C1CNC1)C(C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


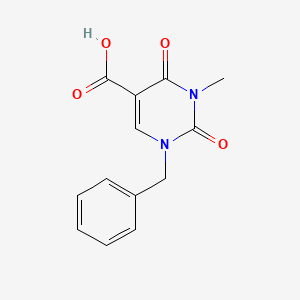

![2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868749.png)
![N-(furan-2-ylmethyl)-N'-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]ethanediamide](/img/structure/B14868758.png)

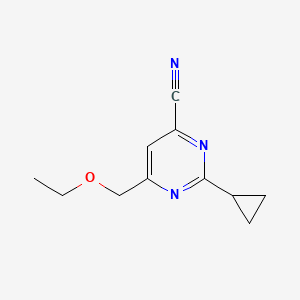
![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14868775.png)
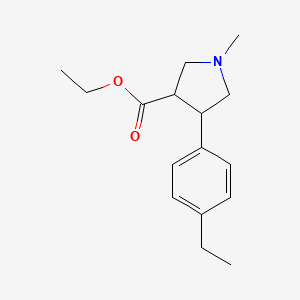
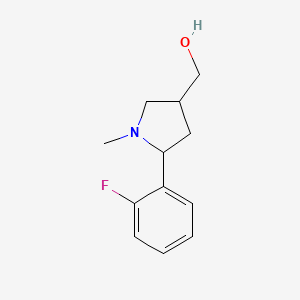
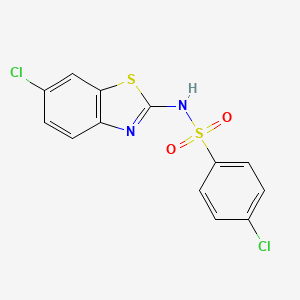
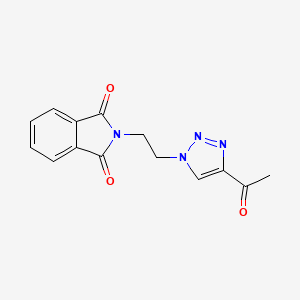
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
